SERT Affinity Comparison: Zimelidine (Z-Isomer) vs. Fluoxetine and Other SSRIs
Zimelidine exhibits a moderate affinity for the serotonin transporter (SERT) with a Ki of 39 nM [1]. In terms of pKi, zimelidine has a value of 7.18, which is lower than fluoxetine (8.24), paroxetine (10), sertraline (9.58), and fluvoxamine (8.63) [2]. This indicates that while zimelidine is a selective SERT inhibitor, its binding affinity is quantitatively lower than many later-generation SSRIs, a factor that may be relevant in assays where moderate SERT inhibition is desired.
| Evidence Dimension | SERT binding affinity (pKi) |
|---|---|
| Target Compound Data | Zimelidine pKi = 7.18 |
| Comparator Or Baseline | Fluoxetine pKi = 8.24; Paroxetine pKi = 10; Sertraline pKi = 9.58; Fluvoxamine pKi = 8.63 |
| Quantified Difference | ΔpKi = -1.06 vs. fluoxetine; -2.82 vs. paroxetine; -2.40 vs. sertraline; -1.45 vs. fluvoxamine |
| Conditions | In vitro radioligand binding assays |
Why This Matters
For researchers seeking a moderately potent SERT ligand for comparative pharmacology studies or as a tool compound with lower receptor occupancy, zimelidine's quantifiably lower pKi compared to fluoxetine and other SSRIs offers a distinct experimental advantage.
- [1] Van Laere, K., et al. (2004). Synthesis and evaluation of radiolabeled analogs of the antidepressant drug zimelidine as potential SPECT-ligands for the serotonin transporter. Nuclear Medicine and Biology, 31(5), 575-583. View Source
- [2] Ivanov, I., et al. (2010). Table 4: Antidepressant pKi values for SERT. Sci Pharm, 78(2), 233-250. View Source
